4-((4-Chlorophenyl)thio)piperidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "4-((4-Chlorophenyl)thio)piperidine hydrochloride" involves multiple steps, including condensation reactions and the use of various chemical reagents to achieve the desired structural frameworks. For instance, the condensation of 4-chlorobenzaldehyde with cyanothioacetamide and dimedone in the presence of piperidine has been used to synthesize related piperidinium salts with specific structural features (Krivokolysko, Dyachenko, Chernega, & Litvinov, 2000).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family has been extensively studied using techniques such as X-ray diffraction analysis. These studies have revealed detailed structural configurations, including the conformation of rings and the positioning of substituents, contributing to our understanding of their chemical behavior and reactivity (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Reactions and Properties
Chemical reactions involving "4-((4-Chlorophenyl)thio)piperidine hydrochloride" and its derivatives often focus on exploring the reactivity of the piperidine ring and the chlorophenylthio moiety. Research has shown that the introduction of various substituents can significantly affect the compound's reactivity and its interactions with other molecules (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of "4-((4-Chlorophenyl)thio)piperidine hydrochloride" derivatives, have been characterized to understand their behavior in different environments. These properties are crucial for determining the compound's suitability for various scientific and industrial applications (Bhat, Bhat, Lone, Butcher, & Srivastava, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and the ability to undergo specific reactions, are fundamental aspects of research on "4-((4-Chlorophenyl)thio)piperidine hydrochloride." Studies have explored its reactivity profile, providing insights into its potential chemical applications and interactions (He, Kurome, Giberson, Johnson, & Kozikowski, 2005).
Scientific Research Applications
Chemical Structure and Properties
4-((4-Chlorophenyl)thio)piperidine hydrochloride is a chemical compound with several notable structural features and properties. It consists of a piperidine ring, which is a common structural motif in pharmaceuticals and bioactive molecules. Studies have explored the structural aspects of similar compounds, focusing on their crystalline forms and molecular conformations. For instance, the structural analysis of loperamide monohydrate revealed a piperidine ring in a distorted chair conformation with specific dihedral angles between the piperidine ring and the chlorophenyl groups, contributing to its molecular properties (Jasinski et al., 2012). Similarly, the crystal structure of 4-carboxypiperidinium chloride, another compound related to piperidine hydrochloride, highlighted the chair conformation of the piperidine ring and the specific orientations of the substituents, which are crucial for understanding its chemical behavior and potential applications (Szafran et al., 2007).
Synthetic Applications and Impurities
In the realm of pharmaceuticals, the synthesis and purity of compounds are of paramount importance. A study focusing on cloperastine hydrochloride, a drug with a central antitussive effect, outlined a comprehensive approach to identify and quantify impurities in the drug substance. This study's methodologies and findings can provide valuable insights into the synthesis and quality control of related compounds like 4-((4-Chlorophenyl)thio)piperidine hydrochloride (Liu et al., 2020).
Biological and Pharmaceutical Research
Compounds with the piperidine structure have been extensively studied for their biological activities. For instance, certain piperidine-based monoamine transporter inhibitors have been synthesized to explore their potential as wake-promoting drugs, similar to modafinil. These studies delve into the stereochemistry of the piperidine ring and its influence on transporter inhibitory activity, providing insights that could be relevant to the pharmacological profile of 4-((4-Chlorophenyl)thio)piperidine hydrochloride (He et al., 2005).
Moreover, research into the synthesis and screening of N-substituted acetamide derivatives of piperidine for antibacterial activity sheds light on the potential medicinal applications of piperidine derivatives. These studies underscore the importance of the piperidine core in developing novel pharmaceutical agents with antibacterial properties, which might also be pertinent to the derivatives of 4-((4-Chlorophenyl)thio)piperidine hydrochloride (Iqbal et al., 2017).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfanylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCRGRQCVDATBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589995 | |
Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)thio)piperidine hydrochloride | |
CAS RN |
101798-64-5 | |
Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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